molecular formula C12H11F3N2O2S B13055931 N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide

N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide

Cat. No.: B13055931
M. Wt: 304.29 g/mol
InChI Key: CMVMKIWABGOSPV-FNORWQNLSA-N
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Description

The compound N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide features a cyclopenta[b]thiophene core substituted with a dimethylamino-methylidene group at position 5 and a trifluoroacetamide moiety at position 2. Its molecular formula is C₁₆H₁₄F₃N₂O₂S, with a molecular weight of approximately 368.36 g/mol (estimated). The dimethylamino group contributes electron-donating properties, while the trifluoroacetamide introduces strong electron-withdrawing effects, creating a polarized electronic structure. This combination may enhance stability and influence reactivity in medicinal or materials science applications.

Properties

Molecular Formula

C12H11F3N2O2S

Molecular Weight

304.29 g/mol

IUPAC Name

N-[(5E)-5-(dimethylaminomethylidene)-6-oxo-4H-cyclopenta[b]thiophen-4-yl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C12H11F3N2O2S/c1-17(2)5-7-8(16-11(19)12(13,14)15)6-3-4-20-10(6)9(7)18/h3-5,8H,1-2H3,(H,16,19)/b7-5+

InChI Key

CMVMKIWABGOSPV-FNORWQNLSA-N

Isomeric SMILES

CN(C)/C=C/1\C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F

Canonical SMILES

CN(C)C=C1C(C2=C(C1=O)SC=C2)NC(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide typically involves multiple steps. One common method includes the reaction of a cyclopenta[b]thiophene derivative with a dimethylamino group under specific conditions to form the desired product . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-{5-[(dimethylamino)methylidene]-6-oxo-4H,5H,6H-cyclopenta[b]thiophen-4-yl}-2,2,2-trifluoroacetamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Bulky substituents (e.g., 3,5-dimethoxyanilino in ) may reduce solubility compared to the target compound’s dimethylamino group. Halogenation (e.g., bromo in ) introduces sites for further functionalization but increases molecular weight.
  • Synthetic Yields: Analogs with aromatic substituents (e.g., 4-chlorobenzylidene in Compound 9) achieve higher yields (90%) compared to nitro-furyl derivatives (53% for Compound 12) . The target compound’s yield may depend on the stability of the dimethylamino-methylidene intermediate.

Physicochemical and Functional Comparisons

  • Melting Points: Analogs with rigid aromatic substituents (e.g., Compound 9, 186–187°C) exhibit higher melting points than nitro-furyl derivatives (Compound 12, 155–156°C) . The target compound’s melting point is unreported but expected to align with dimethylamino analogs.
  • Electronic Properties :

    • The trifluoroacetamide group’s electron-withdrawing nature may stabilize the thiophene ring’s conjugated system, contrasting with electron-donating groups in carboxylate esters (e.g., ) .
  • Biological Activity: Compounds with nitro-furyl substituents (e.g., Compound 12) show antibacterial activity , while brominated analogs () are marketed for medicinal use. The target compound’s dimethylamino group may influence receptor binding in drug candidates.

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